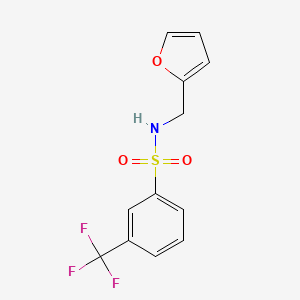

![molecular formula C21H23N3O4 B5556940 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

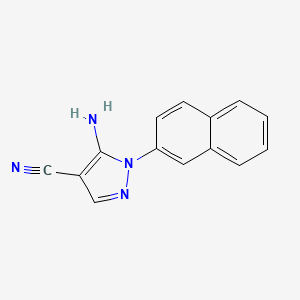

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide is a chemical compound with various applications in medicinal chemistry. It belongs to a class of compounds that feature the imidazolidine-2,4-dione system, known for its potential biological activities.

Synthesis Analysis

Compounds like 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide are typically synthesized through complex chemical reactions. For example, Duran & Canbaz (2013) reported the synthesis of similar acetamide derivative compounds through reactions involving imidazole-2(3H)-thione derivatives and chloro-acetamide compounds (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of such compounds often involves an imidazolidine-2,4-dione system. Sethusankar et al. (2002) described a compound with this system, highlighting its planar structure and the angles formed by its phenyl and acetamide side chains (Sethusankar et al., 2002).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions. The work of Duran & Demirayak (2012) on similar acetamide derivatives involved synthesizing these compounds for anticancer activities, illustrating their chemical versatility (Duran & Demirayak, 2012).

Applications De Recherche Scientifique

Radiosynthesis for Metabolism and Mode of Action Studies

- Research involves the radiosynthesis of compounds for studies on their metabolism and mode of action. For example, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized at high specific activity to explore their biochemical pathways and interactions within biological systems (Latli & Casida, 1995).

Anticancer, Anti-Inflammatory, and Analgesic Activities

- Synthesis of 2-(substituted phenoxy) acetamide derivatives has shown potential in developing new chemical entities with anticancer, anti-inflammatory, and analgesic activities. This research contributes to the ongoing search for novel therapeutic agents with improved efficacy and safety profiles (Rani et al., 2014).

Novel Antipsychotic Agents

- Development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents demonstrates the application of this chemical structure in creating compounds that exhibit antipsychotic-like profiles without interacting with dopamine receptors, indicating a unique mode of action for treating psychiatric disorders (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

- Synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives reveal insights into the self-assembly processes influenced by hydrogen bonding and their potential antioxidant activities. Such studies are crucial for the development of new materials with specific chemical and physical properties (Chkirate et al., 2019).

Corrosion Inhibition Efficiency

- Investigating the electrochemical behavior of imidazoline derivatives for corrosion inhibition in acid media provides essential data for industrial applications, particularly in protecting metals from corrosion. This research highlights the practical applications of chemical compounds in extending the life of metal structures (Cruz et al., 2004).

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-23-18(20(26)24(2)21(23)27)14-19(25)22-12-11-15-7-6-10-17(13-15)28-16-8-4-3-5-9-16/h3-10,13,18H,11-12,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQFHBYQGPXONJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)NCCC2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)